molecular formula C10H7F3N2O2 B3114865 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde CAS No. 205485-26-3

2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde

Cat. No. B3114865
CAS RN: 205485-26-3
M. Wt: 244.17 g/mol
InChI Key: GOFMBYROYOCLGO-UHFFFAOYSA-N
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Description

The compound “2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde” contains several functional groups. The trifluoromethyl group (-CF3) is a common moiety in pharmaceuticals and agrochemicals due to its ability to improve stability and lipophilicity . The diazirine group (a cyclic compound containing two nitrogen atoms) is often used in photoaffinity labeling, a technique used to study protein-protein interactions . The methoxy group (-OCH3) and the aldehyde group (-CHO) are common in various organic compounds and can participate in a variety of chemical reactions.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The trifluoromethyl group is known to participate in various reactions, including nucleophilic substitution and addition reactions . The diazirine group can undergo photolysis to generate highly reactive carbenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule. For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Photoaffinity Labeling

2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde and its derivatives are utilized in photoaffinity labeling, a technique employed to study the interaction between a molecule and its binding partner. For instance, Hatanaka et al. (1989) developed chromogenic diazirine derivatives for spectrophotometric detection in photoaffinity labeling, enabling the study of molecular interactions without conventional radioactive techniques (Hatanaka et al., 1989).

Photocrosslinking Experiments

The compound is also a precursor in photocrosslinking experiments within molecular biology. A study by Kogon et al. (1992) detailed the synthesis of a cleavable carbene-generating reagent used in such experiments, highlighting the utility of diazirine-based compounds in understanding molecular structures and interactions (Kogon et al., 1992).

Surface Modification of Nanoparticles

Diazirine-modified gold nanoparticles have been explored for efficient photoinduced interfacial carbene insertion reactions, as demonstrated by Ismaili et al. (2010). This application shows the potential of diazirine-based compounds in nanotechnology and materials science for creating modified surfaces with specific functional groups (Ismaili et al., 2010).

Study of Carbene Chemistry

The chemistry of aryl(trifluoromethyl)carbenes derived from diazirines like this compound has been studied for their unique properties and reactivity. Song and Sheridan (2011) investigated the spin states and reactivity of these carbenes, providing insights into their application in synthetic chemistry and photoaffinity labeling (Song & Sheridan, 2011).

Covalent Modification of Carbon Surfaces

Lawrence et al. (2011) used 3-aryl-3-(trifluoromethyl)diazirines as "linker" molecules for covalent surface modification of carbon materials, demonstrating the versatility of diazirine-based compounds in creating functionalized materials for various applications (Lawrence et al., 2011).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if used as a photoaffinity label in biological studies, the diazirine group would form a covalent bond with nearby molecules upon exposure to light, allowing the identification of molecular interactions .

Future Directions

The future directions for this compound would depend on its intended application. For instance, if it’s used as a photoaffinity label, future research could focus on optimizing the photolysis conditions or exploring its use in different biological systems .

properties

IUPAC Name

4-methoxy-2-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-7-3-2-6(5-16)8(4-7)9(14-15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMBYROYOCLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179727
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205485-26-3
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205485-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde
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2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde
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2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde
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2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde
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2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde
Reactant of Route 6
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde

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